1-Phenylpropane-1-sulfonyl chloride
Description
Strategic Importance of Arylalkanesulfonyl Chlorides as Central Intermediates in Organic Synthesis
Arylalkanesulfonyl chlorides are highly valued in organic synthesis due to their role as versatile electrophilic reagents. The sulfonyl chloride moiety is an excellent leaving group, making these compounds prime candidates for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the arylalkylsulfonyl group into a wide array of molecules, leading to the formation of sulfonamides, sulfonate esters, and sulfones, all of which are significant pharmacophores and functional motifs in materials science.
The strategic importance of these intermediates is underscored by their application in the synthesis of a multitude of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The sulfonamide linkage, readily formed from the reaction of a sulfonyl chloride with an amine, is a cornerstone of many pharmaceutical drugs. Furthermore, the ability to functionalize both the aromatic ring and the alkyl chain of arylalkanesulfonyl chlorides provides a powerful tool for tuning the steric and electronic properties of the resulting molecules, thereby enabling the systematic exploration of structure-activity relationships in drug discovery.
Overview of Historical and Contemporary Research Trends in Sulfonyl Chloride Chemistry
The chemistry of sulfonyl chlorides has a rich history, dating back to the 19th century with the discovery of their synthesis and fundamental reactivity. Early research focused on their preparation through methods such as the chlorosulfonation of aromatic compounds and the oxidation of thiols. These foundational studies established sulfonyl chlorides as robust and reliable reagents for the formation of sulfur-containing functional groups.
In recent decades, research has shifted towards the development of more efficient, selective, and environmentally benign synthetic methodologies. Innovations in catalysis, including the use of transition metals and photoredox catalysts, have enabled the synthesis of complex sulfonyl chlorides under milder reaction conditions. chemsrc.com Contemporary research also emphasizes the expansion of the synthetic utility of sulfonyl chlorides beyond their traditional roles. For instance, they have been employed as precursors for the generation of sulfonyl radicals, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. bldpharm.com The development of methods for the late-stage functionalization of complex molecules using sulfonyl chlorides is another active area of investigation, offering a powerful strategy for the diversification of drug candidates. chemsrc.comrsc.org
Research Significance and Context of 1-Phenylpropane-1-sulfonyl chloride within the Arylalkanesulfonyl Chloride Class
While extensive research has been conducted on the broader class of arylalkanesulfonyl chlorides, specific scholarly articles detailing the synthesis, reactivity, and applications of this compound are not readily found in publicly available literature. Its chemical structure is documented, and it is available from commercial suppliers, indicating its use in certain synthetic applications, likely within industrial or proprietary research settings.
The significance of this compound can be inferred from its structural features within the context of its chemical class. The presence of a chiral center at the carbon atom bearing the sulfonyl chloride group suggests its potential use in asymmetric synthesis, either as a chiral building block or as a precursor to chiral ligands or catalysts. The phenylpropyl moiety can influence the solubility, lipophilicity, and conformational properties of molecules into which it is incorporated, which can be of particular interest in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Although detailed research findings on this compound are limited, its role as a representative arylalkanesulfonyl chloride allows for the extrapolation of its potential reactivity and applications based on the well-established chemistry of this class of compounds. Further research into the specific properties and synthetic utility of this compound could unveil novel applications and contribute to the broader understanding of sulfonyl chloride chemistry.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 858004-22-5 |
| Molecular Formula | C₉H₁₁ClO₂S |
| Molecular Weight | 218.70 g/mol |
| SMILES Code | CCC(C1=CC=CC=C1)S(=O)(Cl)=O |
| Boiling Point | No data available |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
1-phenylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
CLVIZCPYUDDZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Elucidation of 1 Phenylpropane 1 Sulfonyl Chloride
Radical Reaction Pathways and Their Chemical Consequences
Generation and Reactivity of Alkyl/Aryl Radicals from Sulfonyl Chlorides
Sulfonyl chlorides are versatile precursors for generating sulfonyl radicals (RSO₂•). The relatively weak sulfur-chlorine bond can be cleaved under thermal, photochemical, or catalytic conditions to produce the corresponding sulfonyl radical. In the case of 1-phenylpropane-1-sulfonyl chloride, this would generate the 1-phenylpropane-1-sulfonyl radical.
These electrophilic sulfonyl radicals are highly reactive intermediates that readily participate in a variety of transformations. acs.org A primary mode of reactivity is their addition to unsaturated systems like alkenes and alkynes. nih.gov This addition is the key step in radical-mediated sulfonylation reactions. The subsequent carbon-centered radical can then be trapped by a hydrogen atom donor to complete a hydrosulfonylation reaction or by other radical species, leading to difunctionalization of the original double bond. nih.gov
The stability of the generated sulfonyl radical influences its reaction pathways. While aryl and alkyl sulfonyl radicals are common, the stability of the 1-phenylpropane-1-sulfonyl radical would be influenced by the adjacent phenyl and ethyl groups. In some cases, depending on the reaction conditions, fragmentation of the sulfonyl radical can occur, leading to the extrusion of sulfur dioxide and the formation of an alkyl or aryl radical. However, direct addition of the sulfonyl radical is a more common pathway. researchgate.net
Photoredox Catalysis in Radical Sulfonylation
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radicals from stable precursors, including sulfonyl chlorides. acs.org This technique typically employs a photocatalyst, such as an iridium or ruthenium complex, that becomes a potent reductant upon excitation with visible light. nih.govorganic-chemistry.org
The general mechanism for the photoredox-catalyzed generation of a sulfonyl radical from a sulfonyl chloride involves the following steps:
The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
The excited photocatalyst (PC*) engages in a single-electron transfer (SET) with the sulfonyl chloride (RSO₂Cl). This reduction of the sulfonyl chloride forms a radical anion intermediate.
This radical anion is unstable and rapidly fragments, releasing a chloride anion (Cl⁻) and the desired sulfonyl radical (RSO₂•).
The sulfonyl radical then participates in subsequent reactions, such as addition to an alkene. nih.govorganic-chemistry.org
This method allows for the generation of sulfonyl radicals under exceptionally mild conditions (often room temperature) and with high functional group tolerance. organic-chemistry.org Research has demonstrated the efficient coupling of sulfonyl radicals, generated via photoredox activation of sulfone-substituted tetrazoles, with electron-deficient olefins like acrylates. acs.orgorganic-chemistry.org Similarly, photoredox-catalyzed hydrosulfonylation of alkenes with various sulfonyl chlorides has been achieved using tris(trimethylsilyl)silane (B43935) as a hydrogen atom source. nih.gov
Table 2: Representative Photoredox-Catalyzed Hydrosulfonylation of an Alkene (Data is illustrative, based on reactions with general sulfonyl chlorides)
| Alkene Substrate | Sulfonyl Chloride | Photocatalyst | H-Atom Donor | Yield (%) | Ref. |
| N-Vinylpyrrolidinone | Methanesulfonyl chloride | fac-Ir(ppy)₃ | (TMS)₃SiH | 95 | nih.gov |
| Ethyl acrylate | Benzenesulfonyl chloride | fac-Ir(ppy)₃ | (TMS)₃SiH | 88 | nih.gov |
| Styrene | p-Toluenesulfonyl chloride | fac-Ir(ppy)₃ | (TMS)₃SiH | 82 | nih.gov |
Stereochemical Control in Sulfonylation Reactions
Enantioselective Catalysis in Sulfonate Synthesis
The synthesis of chiral sulfonates, where the sulfur atom is bonded to an oxygen atom of a chiral alcohol, is a significant challenge in organic synthesis. Enantioselective catalysis offers a direct route to these valuable compounds from prochiral or meso starting materials. In such a reaction, a chiral catalyst interacts with the substrate or the sulfonylating agent to control the three-dimensional outcome of the reaction, favoring the formation of one enantiomer over the other.
A notable example involves the use of small, peptide-based catalysts to achieve the desymmetrization of meso-1,3-diols through enantioselective monosulfonylation. nih.gov In this biomimetic approach, a π-methyl-histidine-containing peptide catalyst was shown to effectively catalyze the reaction between a meso-diol and an arylsulfonyl chloride, yielding the mono-sulfonated product with high enantiomeric excess (ee). nih.gov The catalyst is believed to act as a chiral nucleophile or general base, activating the sulfonyl chloride in a chiral environment. While this specific study utilized p-nitrobenzenesulfonyl chloride, the principle is applicable to other sulfonyl chlorides like this compound for the synthesis of chiral sulfonate esters.
Table 3: Example of Peptide-Catalyzed Enantioselective Sulfonylation of a Meso-Diol (Data based on reaction with p-nitrobenzenesulfonyl chloride)
| Diol Substrate | Sulfonylating Agent | Catalyst | Base | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| meso-1,2-cyclopentanediol | p-Nitrobenzenesulfonyl chloride | Tetrapeptide 10 | NaHCO₃ | 75 | 91 | nih.gov |
| meso-1,2-cyclohexanediol | p-Nitrobenzenesulfonyl chloride | Tetrapeptide 10 | NaHCO₃ | 80 | 88 | nih.gov |
Impact of Chiral Auxiliaries and Ligands on Stereoselectivity
Stereochemical control in sulfonylation reactions can also be exerted through the use of chiral auxiliaries and chiral ligands. acs.orgnih.gov
A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. numberanalytics.comwikipedia.org It creates a chiral environment that sterically or electronically directs the approach of the reagent (e.g., this compound) to one face of the molecule, leading to a diastereoselective reaction. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org For example, an achiral carboxylic acid could be converted to an ester using a chiral alcohol (the auxiliary). Subsequent reaction at a position alpha to the carbonyl group would be directed by the bulky chiral auxiliary. Sulfur-based chiral auxiliaries, such as those derived from amino acids, have proven highly effective in various asymmetric transformations. researchgate.net
Chiral ligands are used in the context of metal-catalyzed reactions. enamine.netnih.govyoutube.com The ligand, a chiral organic molecule, binds to a metal center to form a chiral catalyst complex. This complex then orchestrates the reaction, for example, the addition of a sulfonyl radical to an alkene, within a well-defined chiral pocket. The steric and electronic properties of the ligand dictate the facial selectivity of the reaction, resulting in an enantiomerically enriched product. acs.org A wide variety of chiral ligands, often based on phosphine (B1218219) or amine scaffolds, have been developed for numerous asymmetric transformations, including hydrogenations and C-C bond formations, and the principles are directly applicable to C-S bond formations. nih.govacs.org
Table 4: Illustrative Example of Chiral Ligand-Controlled Asymmetric Reaction (Data based on a representative Ni-catalyzed asymmetric sulfonylalkenylation)
| Alkene | Sulfinate Salt | Alkenyl Halide | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| Styrene | Sodium p-toluenesulfinate | (E)-1-bromoprop-1-ene | Pyrox Ligand | 85 | 94 | acs.org |
| 4-Chlorostyrene | Sodium p-toluenesulfinate | (E)-1-bromoprop-1-ene | Pyrox Ligand | 81 | 92 | acs.org |
Computational and Theoretical Studies on 1 Phenylpropane 1 Sulfonyl Chloride Reactivity
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of chemical reactions, and its application to sulfonyl chlorides has provided significant insights. For reactions involving sulfonyl chlorides, a key mechanistic question is whether they proceed through a synchronous (SN2-type) or a stepwise (addition-elimination) pathway.
A DFT study on the chloride-chloride exchange reaction in a series of arenesulfonyl chlorides revealed that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. semanticscholar.orgnih.gov This suggests that nucleophilic attack at the sulfur atom and the departure of the chloride leaving group occur in a concerted fashion. In contrast, the analogous fluoride (B91410) exchange reaction was found to proceed through an addition-elimination mechanism, involving the formation of a hypervalent sulfurane intermediate. semanticscholar.orgnih.gov Given these findings, it is plausible that the reactions of 1-phenylpropane-1-sulfonyl chloride with many nucleophiles also follow an SN2-like pathway.
Furthermore, DFT calculations have been employed to investigate the reaction of benzenesulfonyl azides with oxabicyclic alkenes. beilstein-archives.org This study explored two plausible pathways: an initial [3+2] cycloaddition to form a triazoline intermediate, followed by dinitrogen cleavage, or an initial dinitrogen cleavage to form a nitrene intermediate, which then adds to the alkene. The calculations showed that the [3+2] cycloaddition pathway has a significantly lower activation barrier. beilstein-archives.org While not a direct reaction of the sulfonyl chloride group, this demonstrates the utility of DFT in distinguishing between competing reaction mechanisms in sulfonyl-containing compounds.
The hydrolysis of benzenesulfonyl chloride has also been simulated using the PM3 semi-empirical method, which can be seen as a precursor to more advanced DFT studies. These simulations indicated a two-step exothermic process involving a relatively unstable five-coordinate intermediate. researchgate.net The study also highlighted the role of water clusters in the reaction, with the participation of three water molecules in the activated complex being optimal. researchgate.net This underscores the importance of considering solvent effects in computational models of sulfonyl chloride reactivity.
Table 1: Comparison of Proposed Mechanisms for Reactions of Sulfonyl Compounds
| Reactant | Reaction Type | Proposed Mechanism | Computational Method | Reference |
| Arenesulfonyl chlorides | Chloride-Chloride Exchange | SN2 | DFT | semanticscholar.orgnih.gov |
| Arenesulfonyl chlorides | Fluoride-Chloride Exchange | Addition-Elimination | DFT | semanticscholar.orgnih.gov |
| Benzenesulfonyl azide | Cycloaddition with alkene | [3+2] Cycloaddition | DFT | beilstein-archives.org |
| Benzenesulfonyl chloride | Hydrolysis | Addition-Elimination | PM3 | researchgate.net |
Analysis of Electronic and Steric Effects on Reaction Rates and Selectivity
The reactivity of sulfonyl chlorides is significantly influenced by both electronic and steric factors. The electron-withdrawing nature of the sulfonyl group renders the sulfur atom highly electrophilic and makes the chlorine atom a good leaving group. fiveable.me
Electronic Effects:
Studies on the chloride-chloride exchange reaction in para- and meta-substituted arenesulfonyl chlorides have shown that the reaction rates follow the Hammett equation with a positive ρ-value of +2.02. semanticscholar.orgnih.gov This indicates that electron-withdrawing substituents on the aromatic ring accelerate the reaction by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups slow down the reaction. For this compound, the phenyl group's electronic influence will be transmitted to the sulfonyl center, and any substituents on the phenyl ring would be expected to modulate the reactivity in a similar manner. The propyl group attached to the sulfur atom is generally considered to be electron-donating, which might slightly decrease the reactivity compared to a simple benzenesulfonyl chloride.
Steric Effects:
The steric environment around the sulfonyl group also plays a crucial role. Interestingly, a study on the chloride-chloride exchange reaction of ortho-alkyl substituted sulfonyl chlorides revealed an enhanced reactivity, which is counterintuitive as steric hindrance would be expected to slow down an SN2 reaction. nih.gov DFT calculations and X-ray data showed that this increased reactivity is due to a peculiar, rigid, and sterically congested ground state structure. nih.gov This pre-existing strain is relieved in the transition state, thus lowering the activation energy. While the propyl group in this compound is not directly at an ortho position, its conformational flexibility could lead to steric interactions that influence the reaction rate.
Unusual steric effects have also been observed in the hydrolysis of N-acyl-β-sultams, which are cyclic sulfonamides. While these compounds are generally much more reactive than their acyclic counterparts, the introduction of a bulky α-substituent can dramatically reduce reactivity and even change the site of bond cleavage from S-N to C-N fission. rsc.org This highlights the sensitivity of sulfonyl transfer reactions to steric hindrance in the transition state.
Table 2: Influence of Substituents on the Reactivity of Sulfonyl Chlorides
| Substituent Effect | Influence on Reaction Rate | Reasoning | Supporting Evidence |
| Electron-withdrawing groups on phenyl ring | Increase | Stabilization of negative charge in transition state | Positive Hammett ρ-value semanticscholar.orgnih.gov |
| Electron-donating groups on phenyl ring | Decrease | Destabilization of negative charge in transition state | Positive Hammett ρ-value semanticscholar.orgnih.gov |
| Ortho-alkyl groups on phenyl ring | Increase | Relief of ground-state steric strain in transition state | Enhanced reactivity observed experimentally and explained by DFT nih.gov |
| Bulky alkyl groups near sulfonyl center | Decrease | Steric hindrance in the transition state | Reduced reactivity and change in mechanism in N-acyl-β-sultams rsc.org |
Molecular Orbital Analysis and Charge Polarization Effects in Sulfonyl Carbanions
Molecular orbital (MO) theory provides a deeper understanding of the electronic structure and reactivity of molecules. In sulfonyl compounds, the nature of the bonding to the sulfur atom, particularly the involvement of d-orbitals, has been a subject of interest. Ab initio molecular orbital studies on sulfonyl radicals (XSO₂) have shown that the radical site is significantly delocalized over the entire functional group. cdnsciencepub.com The inclusion of d-orbitals on sulfur in the calculations was found to be crucial for accurately predicting the S-O bond lengths. cdnsciencepub.com
The sulfonyl group is strongly electron-withdrawing and can stabilize an adjacent carbanion. fiveable.me This is a key aspect of the chemistry of many sulfonyl compounds. Computational studies on α-sulfonyl carbanions have provided insights into their structure and stability. Crystal structure analyses and ab initio calculations of α-sulfonyl carbanions have revealed a planar Cα atom and short Cα-S bonds, indicating significant delocalization of the negative charge. nih.gov
Natural Bond Orbital (NBO) calculations on carbanions of the type [R¹C(R²)SO₂R]⁻ have shown that the interaction between the carbanion lone pair (nC) and the antibonding orbital of the S-R bond (σS-R) is a significant stabilizing factor. nih.gov This nC → σS-R interaction is particularly strong when R is a highly electron-withdrawing group like CF₃. nih.gov In the case of a carbanion derived from this compound, the negative charge at the α-carbon would be stabilized by both the adjacent sulfonyl group and the phenyl ring through resonance.
The charge polarization in sulfonyl compounds is significant, with the sulfur atom carrying a substantial positive charge and the oxygen atoms being negatively charged. This polarization is a key driver of the electrophilicity of the sulfur center.
Conformational Analysis and Intermolecular Interactions in Sulfonyl Compounds
For this compound, the key conformational variables would be the rotation around the C-S and C-C bonds of the propyl chain, as well as the rotation of the phenyl group. These rotations will determine the steric accessibility of the sulfonyl group and the potential for intramolecular interactions.
Intermolecular interactions are also critical in understanding the behavior of sulfonyl compounds in condensed phases. The polarized S-O bonds are capable of acting as hydrogen bond acceptors. In the context of hydrolysis, as discussed earlier, the specific hydration of the sulfonyl chloride by water molecules is a key feature of the reaction mechanism. researchgate.net The ability of the sulfonyl group to engage in such interactions will influence its solubility and how it interacts with other molecules in its environment.
Advanced Applications of 1 Phenylpropane 1 Sulfonyl Chloride in Synthetic Methodologies
Role as a Key Building Block in Complex Molecule Synthesis
1-Phenylpropane-1-sulfonyl chloride serves as a versatile building block in the synthesis of complex molecules, primarily through the introduction of the 1-phenylpropane-1-sulfonyl moiety. This functional group can act as a crucial component in the construction of larger, more intricate molecular architectures. Sulfonyl chlorides, in general, are highly valued precursors for a variety of important functional groups, including sulfonamides, sulfonate esters, and sulfones. nih.gov Their reactivity allows them to be incorporated into molecules under various conditions, making them a staple in multistep synthetic sequences.
The primary application of sulfonyl chlorides like this compound in complex synthesis is the formation of sulfonamides. mdpi.com This is achieved by reacting the sulfonyl chloride with a wide range of primary or secondary amines. The resulting sulfonamide linkage is a common motif in many biologically active compounds and pharmaceuticals. nih.gov The specific 1-phenylpropane group attached to the sulfur atom can influence the steric and electronic properties of the final molecule, potentially affecting its biological activity or physical characteristics.
Furthermore, sulfonyl chlorides can undergo reactions to form sulfonate esters when treated with alcohols. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, providing a pathway to introduce other functionalities into a molecule. researchgate.net This two-step process—sulfonylation followed by substitution—is a powerful strategy for elaborating molecular complexity.
The table below summarizes the key transformations of this compound, highlighting its role as a synthetic building block.
| Starting Material | Reagent | Product | Significance in Synthesis |
| This compound | Primary/Secondary Amine | Substituted Sulfonamide | Introduction of a key pharmacophore; building block for bioactive molecules. nih.gov |
| This compound | Alcohol/Phenol | Sulfonate Ester | Formation of an excellent leaving group for subsequent substitution reactions. researchgate.net |
| This compound | Reducing Agent (e.g., Triphenylphosphine) | Sulfinamide | Access to chiral sulfinamides, which are important in asymmetric synthesis. nih.gov |
| This compound | Organometallic Reagents | Sulfone | Creation of stable sulfone linkages found in various functional materials and drugs. |
Precursor to Other Functionalized Sulfur Compounds (e.g., sulfonyl fluorides for SuFEx click chemistry)
A significant advanced application of sulfonyl chlorides, including this compound, is their role as precursors to sulfonyl fluorides. Sulfonyl fluorides are key electrophiles in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry, a concept introduced by Sharpless and co-workers. rhhz.neteurekalert.org This new generation of click chemistry provides a reliable method for connecting molecular modules with high efficiency and specificity. eurekalert.org
Compared to sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and reactivity. They are remarkably stable to hydrolysis and harsh reaction conditions, yet they react efficiently with specific nucleophiles under activating conditions. rhhz.netsigmaaldrich.com This stability makes them ideal for use in complex chemical environments, including aqueous systems relevant to chemical biology. sigmaaldrich.com
The conversion of a sulfonyl chloride to a sulfonyl fluoride is typically achieved through a halide exchange reaction. A common method involves treating the sulfonyl chloride with a fluoride salt, such as potassium fluoride, often in the presence of a phase-transfer catalyst like 18-crown-6. rhhz.net This process effectively swaps the chlorine atom for a fluorine atom, yielding the corresponding sulfonyl fluoride.
General Reaction for Sulfonyl Fluoride Synthesis:
R-SO₂Cl + KF → R-SO₂F + KCl
This transformation allows synthetic chemists to access the advantageous properties of sulfonyl fluorides for SuFEx reactions. Once formed, 1-phenylpropane-1-sulfonyl fluoride can be used to link with various nucleophiles (e.g., phenols, amines) to rapidly assemble more complex structures. rhhz.neteurekalert.org This strategy is particularly powerful for creating libraries of compounds for drug discovery and for modifying biomolecules. enamine.net
Development of Supported Reagents and Resins based on Sulfonyl Chloride Scaffolds
To streamline synthetic processes and simplify purification, sulfonyl chlorides can be immobilized on solid supports, such as polystyrene resins. researchgate.net This creates a polymer-supported reagent, where the reactive sulfonyl chloride group is attached to an insoluble polymer backbone. This compound can be conceptually tethered to such a resin, creating a versatile tool for solid-phase synthesis and for use as a scavenger resin in solution-phase synthesis.
When used as a solid-phase reagent, the resin-bound sulfonyl chloride can react with various nucleophiles in solution (e.g., amines, alcohols). After the reaction is complete, the polymer-bound product can be easily separated from excess reagents and by-products by simple filtration. The desired molecule can then be cleaved from the resin in a subsequent step. This approach avoids tedious chromatographic purification. researchgate.net
Alternatively, a polymer-supported sulfonyl chloride can act as a scavenger resin. For instance, in a reaction that uses a primary amine as a nucleophile, any unreacted amine can be "quenched" or removed from the reaction mixture by adding the sulfonyl chloride resin. The resin reacts with the excess amine, and the resulting polymer-bound sulfonamide is filtered off, leaving the purified desired product in the solution. researchgate.net
The table below outlines the advantages of using supported sulfonyl chloride reagents.
| Feature | Advantage in Synthesis |
| Immobilization | The reagent is attached to an insoluble solid support (e.g., polystyrene). |
| Simplified Purification | Products and unreacted reagents are separated by simple filtration, eliminating the need for chromatography. researchgate.net |
| Excess Reagent Use | Soluble reagents can be used in excess to drive reactions to completion, as they are easily removed. |
| Automation | Solid-phase synthesis techniques are amenable to automation for high-throughput synthesis of compound libraries. |
Strategies for Late-Stage Functionalization and Diversification in Organic Synthesis
Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that involves modifying complex molecules, such as drug candidates or natural products, at a late step in their synthesis. mpg.dempg.de This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without having to re-synthesize each molecule from scratch. mpg.denih.gov
Sulfonyl chlorides are central to certain LSF strategies. One notable method involves the conversion of a pre-existing primary sulfonamide group within a complex molecule into a highly reactive sulfonyl chloride. nih.govnih.gov This transformation is typically achieved under mild conditions, for example, using a pyrylium (B1242799) salt as an activating reagent. nih.govnih.gov The newly formed sulfonyl chloride acts as a versatile electrophilic handle that can be reacted with a wide array of nucleophiles (e.g., amines, alcohols, thiols). nih.gov
This allows for the diversification of a single advanced intermediate into a library of related compounds. For a molecule containing a 1-phenylpropane-1-sulfonamide (B2472662) group, this LSF strategy would enable the following diversification pathway:
Activation: The primary sulfonamide is converted to this compound in situ. nih.gov
Diversification: The resulting sulfonyl chloride is reacted with various nucleophiles to create a diverse set of new sulfonamides, sulfonates, or other sulfur-containing derivatives. nih.gov
This method is highly valued because it is often chemoselective, meaning it targets the sulfonamide group while tolerating many other sensitive functional groups that may be present in a complex molecule. nih.govnih.gov This tolerance is crucial for the successful application of LSF in drug discovery and chemical biology. rsc.org
Advanced Analytical and Spectroscopic Characterization in Mechanistic Studies of 1 Phenylpropane 1 Sulfonyl Chloride
Spectroscopic Characterization Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental to confirming the identity and structure of 1-Phenylpropane-1-sulfonyl chloride and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the propane (B168953) chain. The chemical shifts and coupling patterns of these protons are indicative of their connectivity and the electronic environment created by the sulfonyl chloride group. acdlabs.comresearchgate.net For instance, the protons on the carbon adjacent to the sulfonyl chloride group would appear significantly deshielded due to the strong electron-withdrawing nature of this functional group. acdlabs.com
Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups. Sulfonyl chlorides exhibit strong, characteristic absorption bands. acdlabs.com Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.comresearchgate.net The presence of the phenyl group would also be confirmed by characteristic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the fragmentation pattern of the molecule, which aids in structural confirmation. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would result in a characteristic M+2 peak, providing further evidence for the presence of a chlorine atom. acdlabs.com Fragmentation analysis can reveal the loss of specific groups, such as the SO₂Cl moiety or parts of the propyl chain.
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Deshielded multiplet for the proton on the carbon alpha to the SO₂Cl group. | Indicates the strong electron-withdrawing effect of the sulfonyl chloride group. acdlabs.com |
| Aromatic proton signals. | Confirms the presence of the phenyl ring. | |
| Aliphatic proton signals with specific coupling patterns. | Elucidates the structure of the propane chain. | |
| ¹³C NMR | Deshielded carbon signal for the carbon bonded to the SO₂Cl group. | Confirms the attachment of the electron-withdrawing group. |
| Aromatic and aliphatic carbon signals. | Corroborates the overall carbon skeleton. | |
| IR Spectroscopy | Strong absorption bands around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. acdlabs.comresearchgate.net | Characteristic of the asymmetric and symmetric S=O stretching vibrations of a sulfonyl chloride. acdlabs.com |
| Mass Spectrometry | Molecular ion peak and a characteristic M+2 peak. | Confirms the molecular weight and the presence of one chlorine atom. acdlabs.com |
| Fragmentation pattern. | Provides structural information by identifying stable fragments. |
Advanced Chromatographic and Separation Techniques for Product Isolation and Purity Assessment
The isolation and purification of this compound from reaction mixtures are critical for obtaining accurate analytical data and for its use in subsequent reactions. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For sulfonyl chlorides, reverse-phase HPLC (RP-HPLC) is often used. sielc.com This method utilizes a nonpolar stationary phase and a polar mobile phase. By adjusting the composition of the mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid, efficient separation of the desired product from starting materials, byproducts, and impurities can be achieved. sielc.com The purity of the isolated this compound can be accurately determined by analyzing the area of its corresponding peak in the chromatogram.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While some sulfonyl chlorides can be analyzed directly by GC, they can be prone to degradation at high temperatures. core.ac.uk To circumvent this, they are often converted into more stable derivatives, such as sulfonamides, prior to analysis. core.ac.uk The choice of a suitable capillary column, such as those with a polysiloxane-based stationary phase, is crucial for achieving good separation of the isomers and related compounds. core.ac.uk
Flash column chromatography is another common method for the purification of sulfonyl chlorides on a preparative scale. nih.govrsc.org This technique uses a stationary phase like silica (B1680970) gel and a solvent system, typically a mixture of petroleum ether and ethyl acetate, to separate the components of the reaction mixture. nih.gov
In-situ Reaction Monitoring and Kinetic Studies (e.g., Online NMR in Flow Chemistry)
Understanding the kinetics and mechanism of reactions involving this compound requires monitoring the reaction progress in real-time. In-situ monitoring techniques provide a continuous stream of data without the need for quenching the reaction and taking samples, which can be particularly beneficial for fast reactions or when dealing with unstable intermediates. spectroscopyonline.com
Online Nuclear Magnetic Resonance (NMR) in Flow Chemistry has emerged as a powerful tool for real-time reaction analysis. beilstein-journals.organr.frrsc.org In a flow chemistry setup, reactants are continuously pumped through a reactor, and the product stream is passed through a flow cell within an NMR spectrometer. beilstein-journals.org This allows for the continuous acquisition of NMR spectra, providing real-time information on the concentrations of reactants, intermediates, and products. beilstein-journals.orglcms.cz This data is invaluable for determining reaction kinetics, optimizing reaction conditions (such as temperature, pressure, and residence time), and identifying transient species that might not be observable with traditional offline analysis. beilstein-journals.organr.frlcms.cz The integration of benchtop NMR spectrometers with flow reactors has made this technology more accessible for routine laboratory use. rsc.orgchemspeed.com
Other in-situ spectroscopic techniques, such as IR and UV-Vis spectroscopy, can also be employed for reaction monitoring, each providing complementary information about the changing chemical composition of the reaction mixture over time. spectroscopyonline.com
X-ray Crystallography for Solid-State Structure and Noncovalent Interaction Analysis
Analysis of the crystal structure of related sulfonyl chlorides reveals important insights into the noncovalent interactions that govern their solid-state packing. nih.govnih.gov These interactions, which include hydrogen bonds, halogen bonds, and π-stacking interactions, play a crucial role in determining the physical properties of the crystal. rsc.orgmdpi.commdpi.com
In sulfonyl chloride crystals, the sulfonyl oxygen atoms are often involved in intermolecular interactions. nih.gov Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions from crystallographic data, has shown that Cl⋯O and Cl⋯H interactions can be significant in the crystal packing of sulfonyl chlorides. nih.govnih.gov The phenyl group in this compound would also be expected to participate in π-stacking or CH-π interactions, further influencing the crystal architecture. mdpi.commdpi.com Understanding these noncovalent forces is essential for crystal engineering and for correlating the solid-state structure with the compound's stability and reactivity. rsc.orgmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
